Cas no 1396867-03-0 (2,5-dichloro-N-cyclopropyl-N-2-(thiophen-2-yl)ethylbenzamide)

2,5-Dichloro-N-cyclopropyl-N-2-(thiophen-2-yl)ethylbenzamide is a specialized benzamide derivative featuring a dichlorophenyl core, cyclopropylamine, and a thiophene-ethyl substituent. This compound exhibits potential as an intermediate in agrochemical or pharmaceutical synthesis, leveraging its unique structural motifs for targeted reactivity. The dichloro substitution enhances electrophilic character, while the cyclopropyl and thiophene groups contribute to steric and electronic modulation, potentially influencing binding affinity or metabolic stability. Its well-defined molecular architecture allows for precise functionalization, making it valuable for exploratory research in heterocyclic chemistry. The compound’s purity and stability under standard conditions further support its utility in method development and structure-activity relationship studies.
2,5-dichloro-N-cyclopropyl-N-2-(thiophen-2-yl)ethylbenzamide structure
1396867-03-0 structure
Product name:2,5-dichloro-N-cyclopropyl-N-2-(thiophen-2-yl)ethylbenzamide
CAS No:1396867-03-0
MF:C16H15Cl2NOS
MW:340.267400979996
CID:6206035
PubChem ID:71781417

2,5-dichloro-N-cyclopropyl-N-2-(thiophen-2-yl)ethylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 2,5-dichloro-N-cyclopropyl-N-2-(thiophen-2-yl)ethylbenzamide
    • 2,5-dichloro-N-cyclopropyl-N-(2-thiophen-2-ylethyl)benzamide
    • VU0524219-1
    • 1396867-03-0
    • 2,5-dichloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide
    • F5854-4447
    • 2,5-dichloro-N-cyclopropyl-N-[2-(thiophen-2-yl)ethyl]benzamide
    • AKOS024522831
    • Inchi: 1S/C16H15Cl2NOS/c17-11-3-6-15(18)14(10-11)16(20)19(12-4-5-12)8-7-13-2-1-9-21-13/h1-3,6,9-10,12H,4-5,7-8H2
    • InChI Key: ARFIVMBRSCLRDJ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1C(N(CCC1=CC=CS1)C1CC1)=O)Cl

Computed Properties

  • Exact Mass: 339.0251407g/mol
  • Monoisotopic Mass: 339.0251407g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 377
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 48.6Ų
  • XLogP3: 4.9

2,5-dichloro-N-cyclopropyl-N-2-(thiophen-2-yl)ethylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5854-4447-25mg
2,5-dichloro-N-cyclopropyl-N-[2-(thiophen-2-yl)ethyl]benzamide
1396867-03-0
25mg
$109.0 2023-09-09
Life Chemicals
F5854-4447-10μmol
2,5-dichloro-N-cyclopropyl-N-[2-(thiophen-2-yl)ethyl]benzamide
1396867-03-0
10μmol
$69.0 2023-09-09
Life Chemicals
F5854-4447-30mg
2,5-dichloro-N-cyclopropyl-N-[2-(thiophen-2-yl)ethyl]benzamide
1396867-03-0
30mg
$119.0 2023-09-09
Life Chemicals
F5854-4447-75mg
2,5-dichloro-N-cyclopropyl-N-[2-(thiophen-2-yl)ethyl]benzamide
1396867-03-0
75mg
$208.0 2023-09-09
Life Chemicals
F5854-4447-4mg
2,5-dichloro-N-cyclopropyl-N-[2-(thiophen-2-yl)ethyl]benzamide
1396867-03-0
4mg
$66.0 2023-09-09
Life Chemicals
F5854-4447-10mg
2,5-dichloro-N-cyclopropyl-N-[2-(thiophen-2-yl)ethyl]benzamide
1396867-03-0
10mg
$79.0 2023-09-09
Life Chemicals
F5854-4447-50mg
2,5-dichloro-N-cyclopropyl-N-[2-(thiophen-2-yl)ethyl]benzamide
1396867-03-0
50mg
$160.0 2023-09-09
Life Chemicals
F5854-4447-3mg
2,5-dichloro-N-cyclopropyl-N-[2-(thiophen-2-yl)ethyl]benzamide
1396867-03-0
3mg
$63.0 2023-09-09
Life Chemicals
F5854-4447-2μmol
2,5-dichloro-N-cyclopropyl-N-[2-(thiophen-2-yl)ethyl]benzamide
1396867-03-0
2μmol
$57.0 2023-09-09
Life Chemicals
F5854-4447-2mg
2,5-dichloro-N-cyclopropyl-N-[2-(thiophen-2-yl)ethyl]benzamide
1396867-03-0
2mg
$59.0 2023-09-09

2,5-dichloro-N-cyclopropyl-N-2-(thiophen-2-yl)ethylbenzamide Related Literature

Additional information on 2,5-dichloro-N-cyclopropyl-N-2-(thiophen-2-yl)ethylbenzamide

Comprehensive Overview of 2,5-Dichloro-N-cyclopropyl-N-2-(thiophen-2-yl)ethylbenzamide (CAS No. 1396867-03-0)

2,5-Dichloro-N-cyclopropyl-N-2-(thiophen-2-yl)ethylbenzamide (CAS No. 1396867-03-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential applications. This compound, characterized by its dichlorobenzamide core and cyclopropyl-thiophene substitution, exemplifies the growing interest in heterocyclic chemistry and small-molecule drug design. Researchers are increasingly exploring its role in modulating biological pathways, particularly in the context of enzyme inhibition and receptor targeting.

The molecular structure of 2,5-dichloro-N-cyclopropyl-N-2-(thiophen-2-yl)ethylbenzamide combines a benzamide scaffold with a thiophene moiety, a combination frequently investigated for its bioisosteric properties. This design is often leveraged to enhance metabolic stability and binding affinity in drug discovery. Recent studies highlight its relevance in medicinal chemistry, where such hybrids are pivotal for developing selective kinase inhibitors or GPCR modulators. The CAS No. 1396867-03-0 is frequently cited in patents and academic literature, underscoring its industrial and academic value.

From a synthetic perspective, the preparation of 2,5-dichloro-N-cyclopropyl-N-2-(thiophen-2-yl)ethylbenzamide involves multi-step organic transformations, including amide coupling and cyclopropylation. Optimizing these processes is critical for achieving high yield and purity, which are essential for downstream applications. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to characterize this compound, ensuring compliance with rigorous quality control standards.

In the context of sustainability and green chemistry, researchers are exploring eco-friendly synthetic routes for 1396867-03-0, such as catalysis or solvent-free reactions. These efforts align with global trends toward reducing carbon footprints in chemical manufacturing. Additionally, computational tools like molecular docking and QSAR modeling are being used to predict the compound's interactions with biological targets, accelerating its potential integration into preclinical studies.

The versatility of 2,5-dichloro-N-cyclopropyl-N-2-(thiophen-2-yl)ethylbenzamide extends to material science, where its aromatic-thiophene system may contribute to organic electronics or photovoltaic materials. Its electron-rich structure makes it a candidate for designing conductive polymers or light-emitting diodes (LEDs), topics of high interest in renewable energy research.

For researchers sourcing CAS No. 1396867-03-0, it is crucial to partner with reputable suppliers who provide certificates of analysis (CoA) and ensure regulatory compliance. The compound's stability under various storage conditions (e.g., inert atmosphere, low temperature) should also be verified to maintain its integrity over time.

In summary, 2,5-dichloro-N-cyclopropyl-N-2-(thiophen-2-yl)ethylbenzamide represents a compelling case study in interdisciplinary science, bridging pharmacology, synthetic chemistry, and materials engineering. Its continued exploration promises innovations across multiple industries, driven by advances in structural optimization and application-driven research.

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